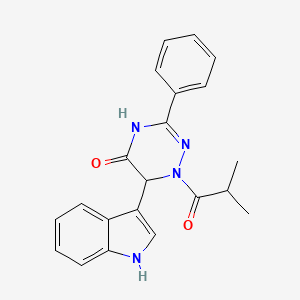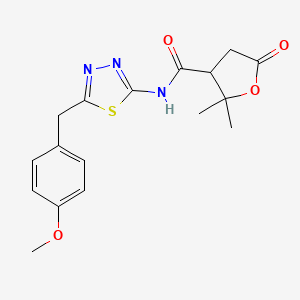![molecular formula C18H23BrN4O B10872170 4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide CAS No. 1005598-80-0](/img/structure/B10872170.png)
4-Bromo-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-1-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a piperidinomethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Piperidinomethyl Phenyl Group: The brominated pyrazole is coupled with a piperidinomethyl phenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an acidic medium.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can serve as a probe for studying biological processes involving pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinomethyl phenyl group contribute to the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline
- 1H-Pyrazole-1-propanamide, 4-bromo-β-cyclopentyl-, (βR)-
Uniqueness
3-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-[4-(PIPERIDINOMETHYL)PHENYL]PROPANAMIDE is unique due to the presence of both the brominated pyrazole ring and the piperidinomethyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1005598-80-0 |
|---|---|
Molecular Formula |
C18H23BrN4O |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C18H23BrN4O/c19-16-12-20-23(14-16)11-8-18(24)21-17-6-4-15(5-7-17)13-22-9-2-1-3-10-22/h4-7,12,14H,1-3,8-11,13H2,(H,21,24) |
InChI Key |
AACYGTAYIAJZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B10872088.png)
![N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10872090.png)
![7-(2-chlorobenzyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872097.png)
![2-(4-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10872105.png)
![2-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10872110.png)
![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)-N''-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B10872121.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10872124.png)

![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B10872133.png)
![2-(phenoxymethyl)-12-(pyridin-3-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10872135.png)

![2-{3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10872157.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10872178.png)
![N-(4-chlorobenzyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10872187.png)
